1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine
Description
Research Significance and Historical Context
The scientific exploration of fluorinated phenethylamine compounds has gained considerable momentum over recent decades, with fluorine becoming increasingly recognized as a powerful tool in medicinal chemistry and structural biology research. Historical investigations into phenethylamine derivatives have revealed that the introduction of fluorine atoms can profoundly impact the fundamental properties of these molecules, ranging from complete loss of biological activity to significant enhancement and prolongation of effects. The development of 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine represents part of this broader scientific endeavor to understand how specific structural modifications influence molecular behavior.
Research into fluorinated compounds has demonstrated remarkable growth, with fluorine-containing medicines achieving market shares of approximately five to fifteen percent in commercial pharmaceuticals. This trend reflects the unique properties that fluorine substitution can impart to organic molecules, including altered lipophilicity, metabolic stability, and conformational preferences. The historical context of phenethylamine research extends back to early investigations of naturally occurring compounds such as mescaline, which served as foundational structures for subsequent synthetic modifications.
The significance of studying this compound lies in its representation of sophisticated chemical design principles. The compound incorporates both ethoxy and fluorine substituents on the phenyl ring, creating a complex molecular architecture that allows researchers to investigate multiple aspects of structure-activity relationships. Recent studies have shown that fluorine substitution near ethylamino side chains can significantly affect conformational flexibility and noncovalent interactions, making such compounds valuable probes for understanding molecular recognition processes.
Structural Overview of Fluorinated Phenethylamines
Fluorinated phenethylamines constitute a diverse chemical class characterized by the systematic replacement of hydrogen atoms with fluorine substituents on the phenethylamine backbone. The basic phenethylamine structure consists of a phenyl ring connected to an amino group through a two-carbon ethyl chain, creating a framework that permits extensive chemical modification. In the case of this compound, this basic structure has been modified through the addition of an ethoxy group at the 2-position and a fluorine atom at the 5-position of the phenyl ring.
The structural formula of any substituted phenethylamine contains a phenyl ring joined to an amino group via a two-carbon sidechain, allowing classification according to the substitution pattern of hydrogen atoms on the phenyl ring, sidechain, or amino group. The specific substitution pattern in this compound creates a unique molecular environment where the ethoxy group provides increased steric bulk and altered electronic properties, while the fluorine atom introduces distinct electronegativity and size characteristics.
| Structural Parameter | This compound | Reference Phenethylamine |
|---|---|---|
| Molecular Formula | C10H14FNO | C8H11N |
| Molecular Weight | 183.22 g/mol | 121.18 g/mol |
| Fluorine Substitution | 5-position | None |
| Ethoxy Substitution | 2-position | None |
| IUPAC Name | (1R)-1-(2-ethoxy-5-fluorophenyl)ethanamine | 2-phenylethylamine |
The incorporation of fluorine atoms into phenethylamine structures can significantly alter their three-dimensional conformations and interaction patterns. Recent spectroscopic studies have demonstrated that fluorine substitution affects both the conformational flexibility of the ethylamino side chain and the formation of noncovalent interactions such as hydrogen bonding. These structural modifications can influence how the molecules interact with biological targets and participate in molecular recognition processes.
Research Objectives and Scientific Scope
The primary research objectives surrounding this compound encompass multiple dimensions of chemical and structural investigation. Contemporary research efforts focus on understanding how the specific substitution pattern of this compound influences its molecular properties, conformational behavior, and potential applications in various scientific disciplines. The scientific scope of such investigations extends from fundamental structural chemistry to advanced spectroscopic characterization and computational modeling studies.
One major research objective involves the comprehensive characterization of the compound's conformational preferences and their relationship to the fluorine and ethoxy substituents. Studies utilizing mass-selected resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies have provided insights into how fluorine substitution affects conformational flexibility in related compounds. These investigations reveal that fluorine atoms can participate in various noncovalent interactions, including carbon-hydrogen to fluorine hydrogen bonding, which contributes to structural stabilization.
The scientific scope also encompasses synthetic methodology development for accessing fluorinated phenethylamine derivatives with precise substitution patterns. Research into photocatalyzed fluorination reactions has demonstrated various approaches for introducing fluorine atoms into phenethylamine structures, including benzylic fluorination using photosensitizers and electrophilic fluorination reagents. These synthetic advances enable the preparation of structurally diverse fluorinated compounds for systematic structure-property relationship studies.
| Research Area | Specific Objectives | Methodological Approaches |
|---|---|---|
| Structural Characterization | Conformational analysis and stereochemistry determination | Spectroscopic techniques, X-ray crystallography |
| Synthetic Chemistry | Development of efficient fluorination methods | Photocatalysis, electrophilic fluorination |
| Computational Studies | Electronic structure and interaction analysis | Density functional theory calculations |
| Property Evaluation | Assessment of physical and chemical properties | Experimental measurement and prediction |
Current research objectives also include the development of computational models that can accurately predict the properties of fluorinated phenethylamine derivatives based on their structural features. Density functional theory calculations have proven valuable for understanding the electronic structure of these compounds and predicting their conformational preferences. Such computational approaches complement experimental investigations and provide insights into the molecular-level factors that govern the behavior of fluorinated phenethylamines.
Properties
IUPAC Name |
1-(2-ethoxy-5-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEZQEZURZKQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407487 | |
| Record name | 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634150-56-4 | |
| Record name | 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitration and Reduction
- Starting Material: 2-Ethoxy-5-fluorobenzene.
- Procedure:
- The compound undergoes nitration to introduce a nitro group on the benzene ring.
- The nitro group is subsequently reduced to form an amine group using reducing agents such as iron filings or catalytic hydrogenation.
Step 2: Alkylation
- Intermediate: The amine obtained from Step 1.
- Procedure:
- Alkylation is performed using ethyl bromide in the presence of a base like potassium carbonate or sodium hydroxide.
- This reaction leads to the formation of the final product, this compound.
Industrial Production Methods
In an industrial context, large-scale processes are optimized for yield and purity:
Continuous Flow Nitration and Reduction
- Automated reactors are employed to ensure consistent reaction conditions.
- Nitration is performed under controlled temperature and pressure to avoid side reactions.
Continuous Flow Alkylation
- The alkylation step is carried out in continuous flow systems to maximize yield and minimize waste.
- Stringent quality control measures are applied to ensure high purity of the final product.
Reaction Analysis
Types of Reactions
The compound can undergo various chemical transformations:
- Oxidation: The amine group can be oxidized to imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄).
- Reduction: Secondary or tertiary amines can be derived by further reduction using lithium aluminum hydride (LiAlH₄).
- Substitution: The ethoxy and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral medium |
| Reduction | LiAlH₄, NaBH₄ | Dry ether or alcohol solvent |
| Substitution | NaOEt, KOtBu | Elevated temperatures |
Major Products Formed
| Reaction Type | Major Products |
|---|---|
| Oxidation | Imines, Nitriles |
| Reduction | Secondary/Tertiary Amines |
| Substitution | Substituted Phenethylamines |
Below is a summary table of key reaction parameters for the synthesis steps:
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | None | <50 | ~90 |
| Reduction | Fe/HCl or H₂/Pd-C | Ethanol | Room Temp | ~85 |
| Alkylation | Ethyl Bromide, K₂CO₃ | DMF | ~20 | ~94 |
Notes on Optimization
- Temperature Control: Precise control during nitration prevents over-reaction or undesired side products.
- Solvent Selection: DMF (Dimethylformamide) is preferred for alkylation due to its ability to dissolve reactants effectively.
- Purification: Post-reaction purification via recrystallization ensures high product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy and fluorine groups may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine with structurally similar compounds, highlighting substituent positions, molecular weights, and key properties:
Key Observations :
- Substituent Position : The position of the ethoxy/fluoro groups significantly impacts electronic distribution and steric bulk. For example, the 2-ethoxy-5-fluoro configuration in the target compound may enhance solubility compared to 4-ethoxy-3-fluoro analogs due to reduced steric hindrance .
- Molecular Weight : Ethoxy-containing analogs (e.g., target compound) are heavier (~183 g/mol) than methoxy or halogen-only analogs (e.g., F-MBA: 139 g/mol) .
Biological Activity
1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes an ethoxy group and a fluorophenyl moiety. This compound's biological activity has not been extensively studied, but its structural similarities to other pharmacologically active compounds suggest potential therapeutic applications. This article explores the biological activity of this compound based on available literature and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H14FNO, indicating the presence of an amine functional group that plays a significant role in its reactivity. The incorporation of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, similar compounds have shown interactions with neurotransmitter receptors and other molecular targets. These interactions can lead to various biological responses, including modulation of neurotransmission and potential anticancer activity .
Case Studies and Research Findings
Although specific studies on this compound are scarce, analogs have been investigated for their anticancer properties. For instance, compounds with similar amine functionalities have demonstrated cytotoxic effects against various cancer cell lines. One study reported that a related compound exhibited an IC50 value of approximately 4.33 µg/mL against lymphocytes, indicating potential for further exploration in cancer therapy .
Moreover, the antimicrobial activity of structurally related compounds has been documented. For example, certain derivatives have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound might also possess similar antimicrobial properties .
Q & A
Basic: What safety protocols are essential for handling 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as structurally similar amines exhibit skin irritation (Category 2) and severe eye damage (Category 1) .
- Ventilation : Use fume hoods for volatile steps, as recommended for aromatic amines in SDS guidelines .
- Waste Disposal : Segregate waste and use licensed disposal services to avoid environmental contamination, per protocols for halogenated amines .
- Emergency Measures : Immediate rinsing with water for 15 minutes upon exposure, followed by medical consultation .
Basic: What synthetic routes are viable for preparing this compound?
Answer:
- Oxime Reduction : Reduce precursor oximes (e.g., 1-(2-Ethoxy-5-fluorophenyl)ethanone oxime) using heterogeneous palladium catalysts under 1 atm H₂ in aqueous media, a method validated for analogous aryl ethanamines (e.g., 1-(4-isopropylphenyl)ethan-1-amine) .
- Buchwald-Hartwig Amination : Couple ethanamine derivatives with fluorinated aryl halides, though steric hindrance from the ethoxy group may require tailored ligands .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign δ values using deuterated solvents (e.g., DMSO-d₆) and compare to analogs like 1-(4-ethylphenyl)ethan-1-amine (δ 1.3–7.2 ppm for aromatic protons) .
- HRMS (ESI) : Confirm molecular formula (C₁₀H₁₄FNO₂) with <2 ppm error, as demonstrated for 2,2,2-trifluoro-1-phenylethan-1-amine .
- IR Spectroscopy : Identify primary amine N-H stretches (~3350 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data?
Answer:
- Solvent Effects : Use deuterated chloroform instead of DMSO if proton exchange broadens peaks, as seen in 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride .
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted ketone precursors) that may skew integration .
- Dynamic Effects : Variable-temperature NMR can reveal conformational equilibria, such as hindered rotation around the ethoxy group .
Advanced: How to optimize catalytic reduction of oximes to improve yield and selectivity?
Answer:
- Catalyst Screening : Test Pd/C vs. Raney Ni for substrate compatibility; Pd-based systems show higher selectivity for aryl ethanamines under mild conditions (e.g., 25°C, 1 atm H₂) .
- Solvent Tuning : Use H₂O/THF mixtures to enhance oxime solubility while maintaining catalytic activity .
- Additives : Introduce 0.1% acetic acid to protonate intermediates and suppress side reactions (e.g., over-reduction) .
Advanced: How to assess the compound’s stability under varying pH and temperature?
Answer:
- Accelerated Stability Studies : Incubate samples at 40–60°C and pH 3–9 for 1–4 weeks. Monitor degradation via HPLC, referencing protocols for 2-(1H-benzimidazol-1-yl)ethan-1-amine .
- Light Sensitivity : Store in amber vials under inert gas if UV-Vis shows absorbance <300 nm (common in fluorinated aromatics) .
Advanced: How to address solubility challenges in aqueous reaction systems?
Answer:
- Co-Solvent Systems : Use ethanol/water (3:7 v/v) to enhance solubility, as applied to 5-methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone oxime .
- Micellar Catalysis : Incorporate SDS or Triton X-100 to solubilize hydrophobic intermediates, a strategy validated in aqueous-phase reductions .
Advanced: What methodologies confirm enantiomeric purity for chiral derivatives?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients, as applied to (R)-1-(4-vinylphenyl)ethan-1-amine .
- Circular Dichroism (CD) : Compare experimental CD spectra to computational predictions (e.g., TD-DFT) for absolute configuration assignment .
Advanced: How to ensure regulatory compliance during synthesis and storage?
Answer:
- REACH Compliance : Document hazard classifications (e.g., acute toxicity Category 4) and submit required safety data, per EU regulations .
- Controlled Substance Screening : Cross-reference analogs like brorphine in the Non-Medical Narcotics Control List to avoid structural alerts .
Advanced: What computational tools predict reaction pathways for novel derivatives?
Answer:
- DFT Calculations : Use Gaussian09 to model transition states for ethoxy-group substitutions, referencing studies on 1-cyclopropyl-2-(2-fluorophenyl)ethanone .
- Retrosynthesis Software : Leverage Reaxys or SciFinder to propose routes based on similar compounds (e.g., 1-(3,4-diethoxybenzyl)isoquinoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
